Org 25543 hydrochloride

Overview

Description

Org 25543 hydrochloride is a potent and selective inhibitor of glycine transporter type 2 (GlyT2). This compound has been identified as a significant tool in the study of glycine transporters due to its high affinity and selectivity. Glycine transporters play a crucial role in the regulation of glycine levels in the central nervous system, which is essential for proper neurotransmission .

Mechanism of Action

Target of Action

Org 25543 hydrochloride is a potent and selective inhibitor for the glycine transporter type 2 (GlyT2) . GlyT2 is one of the two major subtypes of glycine transporters, the other being GlyT1 . GlyT2 is primarily confined to the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .

Mode of Action

This compound interacts with GlyT2, inhibiting its function . This inhibition disrupts the reuptake of glycine in glycinergic nerve terminals, leading to an increase in the concentration of glycine in the synaptic cleft .

Biochemical Pathways

The inhibition of GlyT2 by this compound affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, this compound increases the availability of glycine in the synaptic cleft, enhancing the inhibitory effects of glycinergic neurotransmission .

Pharmacokinetics

This compound exhibits favorable physicochemical parameters, including good penetration of the blood-brain barrier (logBB 0.6) and good metabolic stability (80% remaining after 30 min) in plasma and mouse hepatic microsomes . These properties suggest that this compound has a high bioavailability in the central nervous system .

Result of Action

The inhibition of GlyT2 by this compound leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the inhibitory effects of glycinergic neurotransmission . This results in the amelioration of mechanical allodynia (a type of pain response) after partial sciatic nerve ligation injury in mice .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy in relieving pain is dose-dependent, with the antiallodynia effect being effective in a limited-dose range .

Biochemical Analysis

Biochemical Properties

Org 25543 hydrochloride plays a significant role in biochemical reactions as a GlyT2 inhibitor . It interacts with the GlyT2 protein, a glycine transporter, and inhibits its function . The nature of this interaction is inhibitory, leading to a decrease in the transport of glycine, an important neurotransmitter .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways related to glycine transport . By inhibiting GlyT2, it can potentially alter gene expression and cellular metabolism related to glycine-dependent processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the GlyT2 protein . As a GlyT2 inhibitor, it prevents the normal function of GlyT2, leading to changes in gene expression and enzyme activity related to glycine transport .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It exhibits high in vivo efficacy in a murine diabetic neuropathic pain model at dosages ranging from 0.07 to 0.16 mg/kg

Metabolic Pathways

This compound is involved in metabolic pathways related to glycine transport . It interacts with the GlyT2 protein, a key enzyme in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the GlyT2 protein

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Org 25543 hydrochloride involves multiple steps, starting with the preparation of the core benzimidic acid structure. The key steps include:

Formation of the benzimidic acid core: This is achieved through the reaction of appropriate aniline derivatives with formic acid or its derivatives.

Introduction of the benzyloxy and dimethoxy groups: These groups are introduced via standard organic synthesis techniques such as alkylation and methylation.

Cyclopentylmethylamine addition: The final step involves the addition of the cyclopentylmethylamine group to the benzimidic acid core, followed by the formation of the hydrochloride salt

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: These parameters are optimized to maximize yield.

Purification techniques: Methods such as recrystallization and chromatography are employed to achieve the desired purity

Chemical Reactions Analysis

Org 25543 hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: This compound can undergo substitution reactions, particularly at the benzyloxy and dimethoxy positions

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Org 25543 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool to study glycine transporters and their role in neurotransmission.

Biology: Helps in understanding the regulation of glycine levels in the central nervous system.

Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathic pain and other neurological disorders.

Industry: Utilized in the development of new drugs targeting glycine transporters

Comparison with Similar Compounds

Org 25543 hydrochloride is unique due to its high selectivity and potency as a GlyT2 inhibitor. Similar compounds include:

ALX 1393: Another GlyT2 inhibitor, but less potent and selective compared to this compound.

N-Acetyl-L-cysteine: Though not a direct GlyT2 inhibitor, it has been studied for its effects on neurotransmission.

PF-543 hydrochloride: A different class of compound with distinct molecular targets but used in similar neurological studies

This compound stands out due to its ability to penetrate the brain and its high efficacy in in vivo models of neuropathic pain .

Biological Activity

Org 25543 hydrochloride is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), which plays a significant role in neurotransmission in the central nervous system. This article delves into the biological activity of Org 25543, summarizing its mechanisms, efficacy, and implications for therapeutic use, particularly in the context of neuropathic pain.

Overview of GlyT2 Inhibition

GlyT2 is primarily located in the spinal cord and brainstem, where it regulates glycine levels, an essential neurotransmitter involved in inhibitory signaling. Org 25543 has shown remarkable selectivity for GlyT2 over GlyT1 and other biological targets, making it a valuable compound for research and potential therapeutic applications.

Key Characteristics:

- Chemical Structure: Org 25543 contains cyclopentyl and benzyl ether groups, enhancing its pharmacological properties.

- IC50 Value: The compound exhibits an IC50 of 16 nM for human GlyT2, indicating high potency in inhibiting glycine transport .

- Selectivity: It shows no significant activity against GlyT1 or over 56 other common biological targets at concentrations ≥ 100 μM .

Research indicates that Org 25543 binds to multiple sites on the GlyT2 transporter, with studies identifying three potential binding sites: the substrate site, the vestibule allosteric site, and the lipid allosteric site. Notably, the lipid allosteric site appears to be the primary binding location for Org 25543 . This binding mechanism has implications for its use as an analgesic agent:

- Analgesic Effects: Org 25543 has been shown to ameliorate mechanical allodynia in mouse models following partial sciatic nerve ligation injury, suggesting its potential as a treatment for neuropathic pain .

- Side Effects: While effective, Org 25543's irreversible inhibition can lead to excitotoxicity and other adverse effects, necessitating careful dosage management to minimize toxicity .

Pharmacokinetics

Org 25543 demonstrates favorable pharmacokinetic properties:

- Blood-Brain Barrier Penetration: With a logBB value of 0.6, Org 25543 effectively penetrates the blood-brain barrier .

- Metabolic Stability: The compound retains approximately 80% of its activity after 30 minutes in plasma and mouse hepatic microsomes .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of Org 25543:

- Analgesic Efficacy : A study highlighted that Org 25543 significantly reduces hyperalgesia and allodynia in rodent models of neuropathic pain. The compound was administered intravenously with an ED50 ranging from 0.07 to 0.16 mg/kg .

- Binding Assays : Mass spectrometry binding assays confirmed Org 25543's specificity for GlyT2. The compound exhibited high signal intensity even at low concentrations, indicating robust quantification capabilities during experimental evaluations .

- Long-term Effects : Exposure to Org 25543 resulted in a long-term reduction of inhibitory postsynaptic currents in spinal cord slices, suggesting that sustained inhibition may mimic a GlyT2 knockout phenotype .

Summary of Biological Activity

| Characteristic | Value |

|---|---|

| Target | GlyT2 |

| IC50 (hGlyT2) | 16 nM |

| Blood-Brain Barrier Penetration | LogBB = 0.6 |

| Metabolic Stability | >80% after 30 min |

| Analgesic ED50 | 0.07 - 0.16 mg/kg |

Binding Affinity Comparison

| Compound | IC50 (nM) | Selectivity (GlyT2/GlyT1) |

|---|---|---|

| Org 25543 | 16 | High |

| ALX-1393 | ~20 | Moderate |

Properties

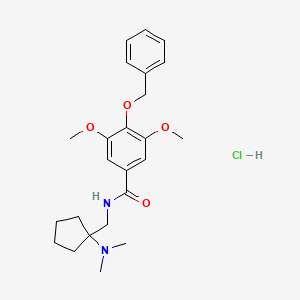

IUPAC Name |

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPQJILJYQVZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.